Home > Products > Building Blocks P17474 > tert-Butyl 3-((4-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate
tert-Butyl 3-((4-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate - 939986-47-7

tert-Butyl 3-((4-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate

Catalog Number: EVT-1679150
CAS Number: 939986-47-7
Molecular Formula: C14H20ClN3O3
Molecular Weight: 313.78 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

tert-Butyl 3-((4-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate is a synthetic organic compound with the molecular formula C14H20ClN3O3C_{14}H_{20}ClN_{3}O_{3} and a molar mass of 313.78 g/mol. Its structure features a piperidine ring substituted with a tert-butyl ester and a chloropyrimidine moiety, which contributes to its potential biological activity. The compound is classified as an organic piperidine derivative, often explored for its pharmacological properties.

Source and Classification

The compound is also known by its systematic name, 3-[(4-Chloro-2-pyrimidinyl)oxy]-1-piperidinecarboxylic acid tert-butyl ester. It is cataloged under CAS number 939986-47-7. The classification of this compound falls within the category of piperidine derivatives, which are known for their diverse biological activities, including potential therapeutic effects in treating various diseases.

Synthesis Analysis

Methods

The synthesis of tert-butyl 3-((4-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate typically involves the reaction of a piperidine derivative with a chloropyrimidine compound. A common method includes the use of tert-butyl 1-piperidinecarboxylate as a starting material, which is reacted with 4-chloropyrimidine in the presence of an appropriate solvent and catalyst.

Technical Details

  1. Reagents: tert-butyl 1-piperidinecarboxylate, 4-chloropyrimidine, solvent (e.g., toluene or dichloromethane), and a catalyst (e.g., triethylamine).
  2. Reaction Conditions: The reaction is typically conducted under reflux conditions to ensure complete conversion and may require several hours for optimal yield.
  3. Purification: Post-reaction, the crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Molecular Structure Analysis

Structure

The molecular structure of tert-butyl 3-((4-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate features:

  • A piperidine ring that adopts a chair conformation.
  • A tert-butyl ester group attached at the nitrogen atom of the piperidine.
  • A chloropyrimidine moiety linked via an ether bond to the piperidine.

Data

Key structural data include:

  • Molecular Formula: C14H20ClN3O3C_{14}H_{20}ClN_{3}O_{3}
  • Molar Mass: 313.78 g/mol
  • Density: Approximately 1.242 g/cm³
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions including:

  1. Nucleophilic Substitution: The chloropyrimidine can undergo nucleophilic substitution reactions, allowing for further functionalization.
  2. Hydrolysis: The tert-butyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
  3. Reduction Reactions: The presence of nitrogen functionalities allows for reduction reactions that can modify the piperidine structure.

Technical Details

These reactions are typically carried out under controlled conditions to ensure selectivity and yield, often monitored by techniques such as thin-layer chromatography or high-performance liquid chromatography.

Mechanism of Action

Process

The mechanism of action for tert-butyl 3-((4-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate involves its interaction with biological targets such as enzymes or receptors. The chloropyrimidine moiety may facilitate binding to specific sites due to its electronic properties and sterics.

Data

Research indicates that compounds with similar structures exhibit activity against various biological pathways, potentially involving inhibition of specific enzymes or modulation of receptor activity.

Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Typically appears as a white crystalline solid.
  2. Melting Point: Reported melting point ranges from 155–157 °C.
  3. Solubility: Soluble in organic solvents like methanol and dichloromethane.

Chemical Properties

  1. Stability: Generally stable under normal laboratory conditions but may decompose under extreme pH or temperature.
  2. Reactivity: Reacts with strong acids or bases, particularly affecting the ester functionality.
Applications

Scientific Uses

tert-Butyl 3-((4-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate has potential applications in medicinal chemistry, particularly in drug development targeting neurodegenerative diseases and other therapeutic areas due to its structural similarity to known bioactive compounds. Research continues into its pharmacological properties, making it a candidate for further investigation in drug design and development contexts.

Introduction to tert-Butyl 3-((4-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate in Contemporary Research

This piperidine-pyrimidine hybrid compound, characterized by the systematic name tert-butyl 3-((4-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate (CAS 939986-47-7), has emerged as a structurally unique and pharmacologically relevant scaffold in medicinal chemistry. Its molecular formula, C₁₄H₂₀ClN₃O₃, and molecular weight of 313.78 g/mol, underpin its utility as a synthetic intermediate for biologically active molecules [2] [4]. The Boc-protected piperidine core linked via an ether bridge to a 4-chloropyrimidine ring creates a multifaceted architecture amenable to diverse chemical modifications. This balance of stability and reactivity makes it invaluable for constructing complex therapeutics targeting neurological, metabolic, and inflammatory diseases.

Structural and Functional Significance in Heterocyclic Chemistry

The molecule integrates three pharmacophoric elements critical for molecular recognition and binding:

  • Boc-Protected Piperidine: The tert-butoxycarbonyl (Boc) group safeguards the piperidine nitrogen, enabling controlled deprotection for downstream functionalization. The chair conformation of the six-membered piperidine ring provides stereochemical stability, while the carbamate enhances solubility [5].
  • Chloropyrimidine Electrophile: The 4-chlorine atom on the pyrimidine ring acts as a versatile leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions with amines, thiols, or alcohols. The meta-positioned nitrogen atoms create electron deficiency, enhancing reactivity at C4 [4] [10].
  • Ether Linker: The pivotal C-O bond between C3 of the piperidine and C2 of the pyrimidine imposes conformational restraint, positioning both rings optimally for target engagement. This linkage minimizes rotational freedom, reducing entropic penalties during protein binding [9].

Table 1: Key Structural Features and Functional Roles

Structural ElementChemical RolePharmacological Impact
tert-Butoxycarbonyl (Boc)Piperidine N-protectionEnhances membrane permeability
4-ChloropyrimidineElectrophilic site for SNArEnables rapid derivatization
Ether Bridge (-O-)Conformational restraintOptimizes ligand-receptor geometry
Chiral Piperidine C3Stereogenic centerDictates enantioselective bioactivity

Historical Evolution of Piperidine-Pyrimidine Hybrid Scaffolds

Piperidine-pyrimidine hybrids originated from efforts to optimize drug-like properties of monocyclic pharmacophores. Early work focused on simple piperidine or pyrimidine derivatives like 1-Boc-4-hydroxypiperidine (CAS 109384-19-2), a precursor for Mitsunobu reactions [5]. The fusion of these systems accelerated in the 2010s, driven by:

  • Bioisosteric Replacement: Pyrimidine rings began replacing pyridines in lead compounds to modulate electronic properties and solubility. For example, BCTC-inspired TRPV1 antagonists substituted 3-chloropyridine with 4-chloropyrimidine to improve metabolic stability [10].
  • Regiochemical Optimization: Studies confirmed that 2,4-disubstituted pyrimidines (e.g., intermediate 3 in Scheme 1 of [10]) favor SNAr at C4 over C2 due to lower electron density. This selectivity enabled precise synthesis of analogs like tert-butyl 3-((4-aminopyrimidin-2-yl)oxy)piperidine-1-carboxylate (CAS 1271239-59-8) for SAR exploration [6].
  • Stereochemical Control: The chiral center at piperidine C3 emerged as critical for activity. GPR119 agonists leveraging this scaffold showed 10-fold potency differences between enantiomers, emphasizing the need for asymmetric synthesis [9].

Table 2: Evolution of Key Piperidine-Pyrimidine Hybrids

Compound CASModificationTherapeutic Target
109384-19-2 [5]1-Boc-4-hydroxypiperidine (monocyclic)Synthetic intermediate
939986-47-7 [4]4-Chloropyrimidine etherTRPV1 antagonists
1271239-59-8 [6]4-Aminopyrimidine derivativeKinase inhibitors
1289386-99-7 [3]5-Chloropyrimidine regioisomerAntibacterial agents

Role in Targeted Drug Discovery and Development

This scaffold’s versatility is demonstrated in two key therapeutic areas:

TRPV1 Antagonists for Pain Management

  • BCTC analogs incorporating 4-chloropyrimidine (e.g., 4g in [10]) showed enhanced in vitro TRPV1 blockade (IC₅₀ = 8 nM) versus pyridine-based predecessors. The pyrimidine’s reduced basicity minimized off-target binding, while the piperidine-Boc group improved CNS penetration [10].
  • Conformational studies revealed that the C3-O-pyrimidine bond orientation positions the chloropyrimidine deep into a hydrophobic pocket of TRPV1, with hydrogen bonds formed between pyrimidine N3 and Arg557 [10].

GPR119 Agonists for Metabolic Diseases

  • Hybrids like propan-2-yl 4-({6-[5-(methanesulfonyl)-2,3-dihydro-1H-indol-1-yl]pyrimidin-4-yl}oxy)piperidine-1-carboxylate served as starting points for optimizing diabetes therapeutics. The Boc-piperidine contributed to solubility (>50 μg/mL), while the chloropyrimidine allowed installation of indoline moieties for hERG channel avoidance [9].
  • Structure-property relationship (SPR) studies demonstrated that N-Boc groups enhance metabolic stability in human liver microsomes (t₁/₂ > 60 min), crucial for oral bioavailability [9].

Table 3: Therapeutic Applications and Properties

ApplicationLead Compound FeaturesOptimized Properties
TRPV1 Antagonists [10]4-(4-Chloropyrimidin-2-yl)-N-phenylpiperazine-1-carboxamidesIC₅₀ < 10 nM; Improved metabolic stability
GPR119 Agonists [9]Piperidin-4-yl-N-(trifluoromethyl)pyrimidin-4-aminesEC₅₀ = 25 nM; Oral bioavailability > 50%
Kinase Inhibitors [6]4-Aminopyrimidine analogsIC₅₀ = 15–100 nM (ALK, EGFR mutants)

Synthetic Accessibility

The scaffold is synthesized in three steps:

  • Core Assembly: SNAr reaction between 1-Boc-3-hydroxypiperidine and 2,4-dichloropyrimidine under basic conditions (K₂CO₃/DMF, 60°C), yielding the 4-chloro adduct regioselectively [4].
  • Functionalization: The C4 chlorine undergoes displacement with amines (e.g., anilines, piperazines) or nucleophiles to generate derivatives like CAS 1271239-59-8 [6].
  • Boc Manipulation: Acidic deprotection (TFA/DCM) exposes the piperidine nitrogen for further derivatization, crucial for prodrug strategies [9].

Physicochemical Profile

PropertyValueMethod/Reference
Molecular Weight313.78 g/mol [2] [4]
FormulaC₁₄H₂₀ClN₃O₃ [1] [4]
Storage StabilitySealed, 2–8°C [3] [4]
SMILESO=C(N1CCCC(C1)Oc1nccc(n1)Cl)OC(C)(C)C [4]

Properties

CAS Number

939986-47-7

Product Name

tert-Butyl 3-((4-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate

IUPAC Name

tert-butyl 3-(4-chloropyrimidin-2-yl)oxypiperidine-1-carboxylate

Molecular Formula

C14H20ClN3O3

Molecular Weight

313.78 g/mol

InChI

InChI=1S/C14H20ClN3O3/c1-14(2,3)21-13(19)18-8-4-5-10(9-18)20-12-16-7-6-11(15)17-12/h6-7,10H,4-5,8-9H2,1-3H3

InChI Key

IUYSDUHNGYZGMH-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCCC(C1)OC2=NC=CC(=N2)Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)OC2=NC=CC(=N2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.